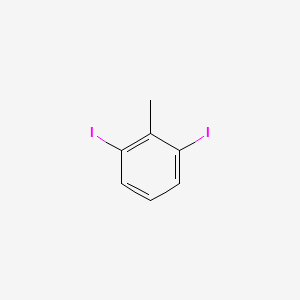

1,3-Diiodo-2-methylbenzene

Beschreibung

Contextual Significance within Aryl Halide Chemistry

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. rsc.orggrafiati.com Their utility lies primarily in their ability to participate in a wide array of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

The significance of 1,3-Diiodo-2-methylbenzene within this class of compounds stems from several key features:

Reactivity of the Carbon-Iodine Bond: Among the halogens, the carbon-iodine (C-I) bond is the weakest and most easily activated in catalytic cycles, such as those involving palladium catalysts. nih.gov This high reactivity makes aryl iodides, including this compound, highly effective substrates in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.org

Potential for Sequential Functionalization: The presence of two iodine atoms offers the potential for sequential or site-selective cross-coupling reactions. nih.gov This allows for the stepwise introduction of different functional groups, leading to the construction of complex and highly substituted aromatic structures. The differential reactivity of the two iodo-groups, influenced by the adjacent methyl group, can be exploited to control the reaction pathway.

Steric Influence of the Methyl Group: The ortho-methyl group introduces steric hindrance around one of the iodine atoms. This steric bulk can influence the regioselectivity of reactions, potentially directing incoming groups to the less hindered iodine atom at the 3-position. This inherent structural feature can be a valuable tool for chemists to control the outcome of a synthesis.

Historical Development of Research on Diiodinated Aromatic Systems

The study of iodinated aromatic compounds has a rich history dating back to the 19th century. Early methods for the iodination of aromatic compounds were often harsh and lacked selectivity. union.edumanac-inc.co.jp One of the classical and most enduring methods for introducing iodine onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt. youtube.com

The direct iodination of aromatic hydrocarbons with molecular iodine is generally a reversible and inefficient process. manac-inc.co.jp A significant advancement came with the use of oxidizing agents to facilitate the reaction. google.com These agents, such as nitric acid or a mixture of sulfuric acid and an oxidizing agent, generate a more electrophilic iodine species, which can then attack the aromatic ring. union.edu

Research into diiodinated systems specifically has been driven by their utility in synthesis. The ability to perform selective reactions at different halogenated sites on a polyhalogenated arene has been a long-standing goal in organic chemistry. nih.gov The development of modern transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of diiodinated aromatics, transforming them from relatively inert compounds to highly versatile synthetic intermediates. rsc.orgacs.orgmdpi.com The ongoing development of more sophisticated catalysts and reaction conditions continues to expand the applications of these important molecules. nih.gov

Eigenschaften

Molekularformel |

C7H6I2 |

|---|---|

Molekulargewicht |

343.93 g/mol |

IUPAC-Name |

1,3-diiodo-2-methylbenzene |

InChI |

InChI=1S/C7H6I2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 |

InChI-Schlüssel |

VGCCLIASJONNRL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1I)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Diiodo 2 Methylbenzene and Analogues

Direct Halogenation Approaches

Direct halogenation involves the introduction of iodine atoms directly onto the aromatic core through the substitution of a hydrogen atom. The primary challenge in synthesizing a specific isomer like 1,3-diiodo-2-methylbenzene lies in controlling the position of the incoming electrophile on the substituted benzene (B151609) ring.

Regioselective Iodination Protocols via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for the iodination of arenes. The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring. For a substrate like toluene or its derivatives, the methyl group is an ortho-, para-director. Achieving a meta-diodination pattern relative to the methyl group is non-trivial.

Various reagent systems have been developed to enhance the reactivity of iodine and control the regioselectivity. A common approach involves the use of molecular iodine in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species. For instance, the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent like iodic acid can lead to a mixture of isomers, highlighting the challenge of controlling regioselectivity.

Modern protocols offer improved selectivity. Systems using N-Iodosuccinimide (NIS) in conjunction with a strong acid catalyst, such as trifluoroacetic acid, have proven effective for the regioselective iodination of various methoxy- and methyl-substituted aromatic compounds under mild conditions. organic-chemistry.org Another approach utilizes palladium catalysis to direct C-H iodination based on steric factors rather than electronic effects, offering a complementary method to traditional electrophilic substitutions. nih.gov This sterically controlled method can favor less congested positions, which could be exploited in the synthesis of specific diiodo-isomers. nih.gov

| Reagent System | Substrate Type | Key Features |

| I₂ / Oxidizing Agent (e.g., HIO₃) | Activated Arenes | Classic method; often yields mixtures of isomers. |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Activated Arenes | Mild conditions, short reaction times, and often excellent yields with high regioselectivity. organic-chemistry.org |

| Pd(TFA)₂ / N-Ac-Gly-OH | Various Arenes | Sterically controlled C-H iodination, complementary to electronic-driven methods. nih.gov |

| DIH / Thiourea Catalyst | Activated Arenes | Organocatalytic approach with high yields and regioselectivity. organic-chemistry.org |

Catalytic Systems for Diiodoarene Formation (e.g., Hypervalent Iodine Reagents)

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as highly reactive species for various transformations. In the context of diiodoarene formation, catalytic systems that generate hypervalent iodine(III) species in situ are particularly valuable. These systems typically involve a catalytic amount of an iodoarene and a stoichiometric amount of a terminal oxidant. nih.gov

The catalytic cycle begins with the oxidation of a simple iodoarene (ArI) by an oxidant like meta-chloroperoxybenzoic acid (mCPBA) to form a reactive iodine(III) species (ArI(III)). beilstein-journals.org This species is a potent electrophile that can iodinate an aromatic substrate. This approach avoids the need to prepare and handle the hypervalent iodine reagents stoichiometrically. Procedures using Oxone (potassium peroxymonosulfate) in combination with sulfuric acid have been developed for the one-pot synthesis of symmetric diaryliodonium salts directly from arenes and molecular iodine. beilstein-journals.org These diaryliodonium salts are themselves versatile arylating agents. beilstein-journals.orgd-nb.info

| Catalyst System | Oxidant | Solvent | Key Features |

| Iodoarene (catalytic) | mCPBA | Various | In situ generation of reactive iodine(III) species for electrophilic iodination. beilstein-journals.org |

| I₂ / Oxone | Sulfuric Acid | Acetonitrile/DCM | One-pot synthesis of symmetric diaryliodonium salts from arenes. beilstein-journals.org |

| [Ir(cod)Cl]₂ | NIS | HFIP | Iridium-catalyzed ortho-C–H iodination of benzoic acids. acs.org |

Functional Group Transformations and Conversions

An alternative to direct C-H iodination is the transformation of existing functional groups into carbon-iodine bonds. These methods offer different strategic possibilities, often providing access to isomers that are difficult to obtain through direct substitution.

Decarboxylative Iodination Strategies

Decarboxylative iodination involves the replacement of a carboxylic acid group with an iodine atom. This transformation is particularly useful as carboxylic acids are readily available and their directing influence can be used to install other substituents before the carboxyl group is removed.

Recent advancements have led to the development of transition-metal-free and visible-light-induced decarboxylative iodination methods. nih.govacs.org A notable method reports a low-cost decarboxylative iodination using only molecular iodine (I₂) and readily available benzoic acids. nih.govnih.gov This approach is scalable and avoids the use of stoichiometric transition metals. nih.govnih.gov Another efficient protocol utilizes a photocatalyst under visible light irradiation to convert aromatic carboxylic acids into the corresponding aryl iodides in good yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This method demonstrates a broad substrate scope and tolerance for various functional groups. organic-chemistry.org

| Method | Reagents | Conditions | Key Features |

| Transition-Metal-Free | Benzoic Acid, I₂ | DMSO, Heat | Low-cost, scalable, avoids transition metals. nih.govnih.gov |

| Visible-Light-Induced | Benzoic Acid, I₂, Photocatalyst (e.g., Iridium complex) | Blue LED, 50 °C | Mild conditions, high efficiency, tolerates diverse functional groups. organic-chemistry.org |

Metal-mediated Halogen Exchange Reactions

Metal-mediated halogen exchange, often referred to as an aromatic Finkelstein reaction, is a process where a halogen atom on an aryl ring is replaced by another. frontiersin.orgnih.gov This strategy is valuable for converting more readily available aryl bromides or chlorides into the more reactive aryl iodides. researchgate.net Such reactions typically require a metal catalyst, with copper and nickel complexes being widely used. nih.govsemanticscholar.org

The mechanism often involves an oxidative addition of the aryl halide to a low-valent metal center, followed by halogen exchange and reductive elimination. frontiersin.orgnih.gov For example, nickel(II) bromide in the presence of a phosphine ligand can catalyze the exchange of bromine for iodine. nih.gov Copper-catalyzed systems have also been developed and are highly efficient for this transformation. researchgate.net

Another important metal-mediated reaction is the lithium-halogen exchange, where an organolithium reagent (e.g., butyllithium) reacts with an aryl halide to form a new organolithium species and a new aryl halide. wikipedia.org This reaction is extremely fast, with rates following the trend I > Br > Cl, and is fundamental for preparing functionalized organometallic reagents. wikipedia.org

| Metal Catalyst | Halogen Source | Substrate | Key Features |

| Nickel(II) complexes | Iodide salt (e.g., KI) | Aryl Bromides/Chlorides | One of the first systems developed for aromatic Finkelstein reactions. nih.gov |

| Copper(I) complexes | Iodide salt (e.g., NaI) | Aryl Bromides | Highly efficient and broadly applicable catalytic systems. researchgate.netsemanticscholar.org |

| Organolithium Reagents | Aryl Iodides/Bromides | R-Li | Rapid exchange to form new organolithium reagents for further synthesis. wikipedia.org |

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of a specifically substituted arene like this compound often requires a multi-step approach where the order of reactions is critical. libretexts.org These strategies can be either divergent, where a common intermediate is used to create a variety of products, or convergent, where different fragments are prepared separately before being combined.

A divergent strategy might start with 2-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. A carefully chosen sequence of iodination and other functional group manipulations would be necessary to achieve the desired 1,3-diiodo substitution pattern. For example, one could perform an initial iodination, then introduce a second directing group, perform a second iodination, and finally remove the second directing group. The ability to transform a functional group, such as reducing a meta-directing acyl group to an ortho-, para-directing alkyl group, provides flexibility in directing subsequent substitutions. libretexts.orgyoutube.com

A convergent strategy could involve the use of organometallic reagents. For instance, one could envision preparing a di-Grignard reagent from 1,3-dibromobenzene. While not directly leading to the target, this highlights the principle of building complexity from simpler, pre-functionalized rings. A more practical approach might involve a metal-catalyzed cross-coupling reaction where one of the fragments is an iodinated benzene ring.

The choice between these strategies depends on the availability of starting materials, the efficiency of each step, and the ease of separation of isomers. libretexts.org For complex targets, a multi-step sequence is often the only way to ensure the correct placement of all substituents. youtube.com

Green Chemistry Considerations in Diiodoarene Synthesis

The synthesis of diiodoarenes, including this compound, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. acs.org Classical electrophilic iodination reactions frequently employ harsh conditions, such as the use of strong acids, stoichiometric amounts of metallic oxidants, and hazardous chlorinated solvents, which can lead to significant waste generation and environmental concerns. rsc.orgacs.orgtaylorfrancis.com Recognizing these drawbacks, recent research has focused on developing more sustainable and environmentally benign methodologies for the synthesis of iodoarenes. These efforts align with the core tenets of green chemistry, emphasizing waste prevention, improved atom economy, the use of less hazardous chemicals, and energy efficiency. dergipark.org.triwu.edu

A significant area of development is the move away from stoichiometric reagents toward catalytic systems. Hypervalent iodine reagents, while effective, are a primary example of this challenge. Though considered greener alternatives to heavy metals, their use in stoichiometric quantities results in poor atom economy due to the generation of iodoarene byproducts. acs.orgnsf.gov A more sustainable strategy involves the in situ generation of hypervalent iodine species from a catalytic amount of an iodoarene precursor in the presence of a terminal oxidant. acs.orgnsf.gov

The choice of oxidant is paramount in these catalytic cycles. Ideal "green" oxidants are those with high active oxygen content that produce benign byproducts, such as water. nsf.gov Molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are exemplary in this regard. nsf.govacs.org For instance, the direct aerobic iodination of arenes has been achieved using molecular iodine and oxygen with a heterogeneous catalyst, representing a highly sustainable approach. acs.org Other environmentally considerate oxidants include sodium percarbonate. mdpi.com

Replacing hazardous solvents is another critical aspect of greening diiodoarene synthesis. rsc.org Many protocols are moving toward the use of less toxic and more sustainable solvents like water, alcohols, or even solvent-free conditions, a concept known as mechanochemistry. dntb.gov.uasu.senih.gov Mechanochemical methods, such as ball milling, provide a solvent-free alternative that can reduce waste and sometimes lead to different reactivity and faster reaction times. su.se

The following table summarizes various greener approaches to the iodination of aromatic compounds, highlighting the diversity of substrates and the move toward more sustainable reagents and conditions.

Table 1: Comparison of Greener Iodination Methodologies for Arenes

| Substrate Example | Reagents/Catalyst | Oxidant | Solvent | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Mesitylene | I₂, PMoV₂@MIL-101 | O₂ | Dichloroethane | 80 °C, 24h | >99 | acs.org |

| Anisole | NaI, H₂SO₄ | Sodium Percarbonate (SPC) | Acetonitrile | RT, 1h | 95 | mdpi.com |

| Phenol | KI | H₂O₂ | Methanol | RT | High | organic-chemistry.org |

| Toluene | I₂, Ag₂SO₄ | - | Dichloromethane | RT, 24h | 65 | acs.org |

| Various Arenes | I₂, Choline Chloride | K₂S₂O₈ | Acetonitrile | 65 °C | 75-95 | researchgate.net |

Furthermore, the principle of atom economy—maximizing the incorporation of all materials used in the process into the final product—is central to green synthesis design. acs.org Direct C-H iodination methods are inherently more atom-economical than syntheses requiring pre-functionalized starting materials, such as aryl boronic acids or organosulfur compounds. taylorfrancis.comorganic-chemistry.orgnih.gov The development of highly regioselective C-H iodination protocols under mild conditions is a key research goal. Catalytic systems using N-iodosuccinimide (NIS) with trifluoroacetic acid, or methods employing disulfide catalysis with 1,3-diiodo-5,5-dimethylhydantoin (DIH), exemplify progress in this area. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) |

| Acetonitrile |

| Anisole |

| Aryl boronic acids |

| Choline Chloride |

| Dichloroethane |

| Dichloromethane |

| Hydrogen peroxide |

| Iodine |

| Mesitylene |

| Methanol |

| N-iodosuccinimide (NIS) |

| Phenol |

| Potassium persulfate (K₂S₂O₈) |

| Silver sulfate (Ag₂SO₄) |

| Sodium bisulfite (Na₂SO₃) |

| Sodium chloride (NaCl) |

| Sodium hydrogencarbonate (NaHCO₃) |

| Sodium iodide (NaI) |

| Sodium iodate (NaIO₃) |

| Sodium percarbonate (SPC) |

| Sodium sulfite (Na₂SO₃) |

| Sulfuric acid (H₂SO₄) |

| Toluene |

| Trifluoroacetic acid |

Reactivity and Mechanistic Investigations of 1,3 Diiodo 2 Methylbenzene

Cross-Coupling Chemistry

The presence of two iodine atoms on the aromatic ring of 1,3-diiodo-2-methylbenzene makes it a versatile substrate for various cross-coupling reactions, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two C-I bonds, influenced by the adjacent methyl group, can be exploited to achieve mono- or di-functionalization.

Suzuki-Miyaura Coupling (relevant for substituted analogues)

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for the formation of C-C bonds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of analogous dihaloaryl compounds provides valuable insights. For instance, studies on the Suzuki-Miyaura cross-coupling of 2,6-dihalopurines have demonstrated good regioselectivity. In these systems, the reaction with one equivalent of an organostannane resulted in substitution at the 6-position, while the use of a 6-chloro-2-iodopurine led to preferential substitution at the 2-position scispace.com. This suggests that the electronic and steric environment of the halogen atoms plays a crucial role in determining the site of reaction.

In the case of this compound, the iodine atom at the 1-position is sterically hindered by the adjacent methyl group, which could influence its reactivity compared to the iodine atom at the 3-position. It is plausible that under controlled conditions, selective mono-arylation could be achieved. The choice of palladium catalyst, ligand, and reaction conditions would be critical in controlling the selectivity. For example, the use of bulky phosphine ligands on the palladium catalyst has been shown to be effective in the coupling of sterically hindered aryl halides researchgate.net.

The reaction conditions for Suzuki-Miyaura couplings of dihaloarenes typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, which can be aqueous or anhydrous depending on the substrates scispace.comnih.gov. The reaction of 2,6-dichloroquinoxaline with arylboronic acids has shown that selectivity can be controlled by electronic parameters, further highlighting the tunability of these reactions researchgate.net.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes

| Dihaloarene Analogue | Boronic Acid | Catalyst System | Base | Solvent | Outcome |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Mono-substitution at C6 |

| 6-Chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Selective substitution at C2 |

| 2,6-Dichloroquinoxaline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | THF | Site-selective mono- and di-arylation |

Negishi and Stille Coupling Variants

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds wikipedia.org. Aryl iodides are common substrates for Negishi coupling, suggesting that this compound would be a suitable candidate for this transformation wikipedia.org. The use of palladium catalysts is generally preferred due to higher yields and broader functional group compatibility wikipedia.org.

The catalytic cycle of the Negishi coupling involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Given the two iodine substituents in this compound, sequential or double coupling could be envisioned, leading to the synthesis of complex molecular architectures. The regioselectivity of the first coupling would likely be influenced by the steric hindrance imposed by the methyl group.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide, catalyzed by palladium wikipedia.orgyoutube.com. Similar to the Negishi coupling, the Stille reaction is versatile and tolerates a wide range of functional groups wikipedia.org. The mechanism also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination wikipedia.orglibretexts.org.

Aryl iodides are highly reactive electrophiles in Stille couplings. For this compound, selective mono-coupling or di-coupling could be achieved by controlling the stoichiometry of the organostannane reagent. The choice of the palladium catalyst and ligands, as well as reaction conditions such as temperature and solvent, would be crucial for controlling the outcome of the reaction. For instance, the use of ligands can accelerate the coupling process scribd.com.

Table 2: Key Features of Negishi and Stille Couplings Relevant to this compound

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Application for this compound |

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, versatile C-C bond formation wikipedia.orgorganic-chemistry.org | Synthesis of di-substituted toluene derivatives. |

| Stille | Organotin | Palladium | Tolerates a wide range of functional groups, stable organometallic reagents wikipedia.orgorganic-chemistry.org | Stepwise or one-pot synthesis of complex aryl structures. |

Carbon-Heteroatom (C-N, C-O, C-S) Bond Formation Reactions

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. For aryl halides like this compound, palladium-catalyzed methods such as the Buchwald-Hartwig amination and copper-catalyzed reactions like the Ullmann condensation are prominent.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines wikipedia.orglibretexts.org. This reaction has largely replaced harsher traditional methods due to its milder conditions and broader substrate scope wikipedia.org. Given that aryl iodides are reactive substrates in this reaction, this compound is expected to readily participate in Buchwald-Hartwig amination.

Research on the palladium-catalyzed amination of 1,3-dibromobenzene provides a close analogy. In these reactions, both mono- and di-amination products can be obtained, with the product distribution depending on the reaction conditions and the nature of the amine and the phosphine ligand used researchgate.net. It is expected that this compound would exhibit similar reactivity, allowing for the synthesis of mono- and di-amino-2-methylbenzene derivatives. The steric hindrance from the methyl group might lead to preferential mono-amination at the less hindered 3-position under carefully controlled conditions.

Ullmann Condensation (C-O and C-S Bond Formation)

The Ullmann condensation is a copper-promoted reaction for the formation of aryl ethers (C-O), aryl thioethers (C-S), and aryl amines (C-N) from aryl halides wikipedia.org. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper wikipedia.org. However, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.

For this compound, Ullmann-type reactions could be employed to introduce alkoxy, aryloxy, or thiophenyl groups. For example, the reaction with a phenol in the presence of a copper catalyst and a base would yield the corresponding diaryl ether. Similar to other cross-coupling reactions with this substrate, the potential for selective mono-functionalization versus di-functionalization exists and would depend on the reaction parameters. The synthesis of a novel carbazole (B46965) derivative through a copper-catalyzed Ullmann-type coupling of carbazole with 3,5-diiodobiphenyl highlights the utility of this reaction for diiodoaryl compounds researchgate.net.

Organometallic Chemistry Applications

The carbon-iodine bonds in this compound are susceptible to oxidative addition to low-valent transition metal centers, a key step in many catalytic cycles and the synthesis of organometallic complexes.

Role as Ligands in Transition Metal Complexes

While this compound itself is not a typical chelating ligand, it can coordinate to a metal center through its iodine atoms, although such interactions are generally weak. More significantly, it can serve as a precursor for the synthesis of more complex ligands. For instance, the iodine atoms can be replaced by donor groups through the cross-coupling reactions described above, leading to the formation of bidentate or pincer-type ligands.

The synthesis of transition metal complexes often involves the reaction of a metal precursor with a ligand in a suitable solvent nih.govresearchgate.net. If this compound were to act as a ligand, it would likely be as a bridging ligand between two metal centers, with each iodine atom coordinating to a different metal. However, the primary role of this compound in organometallic chemistry is as a substrate for oxidative addition, leading to the formation of new organometallic species.

Oxidative Addition and Reductive Elimination Processes

Oxidative Addition

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the addition of a substrate, resulting in an increase in both the oxidation state and the coordination number of the metal uoc.gr. The C-I bond is known to readily undergo oxidative addition to various transition metal centers, such as palladium(0) and nickel(0).

For this compound, the oxidative addition of one of the C-I bonds to a metal center, M(0), would result in the formation of an arymetal(II) iodide complex. This is the initial step in the catalytic cycles of the cross-coupling reactions discussed previously. The relative rates of oxidative addition at the two C-I positions could be different due to the steric influence of the methyl group. It is generally observed that less sterically hindered C-X bonds react faster.

Reductive Elimination

Reductive elimination is the reverse of oxidative addition and involves the formation of a new bond between two ligands on a metal center, with a concomitant decrease in the metal's oxidation state and coordination number. This is typically the final, product-forming step in cross-coupling reactions.

In the context of the reactivity of this compound, after oxidative addition and transmetalation in a cross-coupling reaction, the resulting diorganometal(II) complex would undergo reductive elimination to form the new C-C or C-heteroatom bond and regenerate the catalytically active low-valent metal species. The facility of the reductive elimination step can be influenced by the nature of the ligands on the metal and the steric and electronic properties of the groups being coupled.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely utilized transformation in organometallic chemistry for the generation of functionalized organometallic reagents from organic halides. wikipedia.org This reaction is particularly efficient for aryl iodides and bromides when treated with organolithium reagents, such as n-butyllithium (n-BuLi). wikipedia.org The rate of exchange is known to follow the trend I > Br > Cl, making aryl iodides highly suitable substrates for this reaction. wikipedia.org

In the case of this compound, the reaction with an organolithium reagent like n-BuLi can lead to the formation of a lithiated intermediate. This process is typically rapid and is often conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. tcnj.edu The exchange is a kinetically controlled process where the stability of the resulting carbanion intermediate plays a key role. wikipedia.org

The reaction of this compound with n-butyllithium is expected to proceed via a nucleophilic attack of the butyl anion on one of the iodine atoms, forming a transient "ate-complex" which then collapses to the more stable aryllithium and butyl iodide. wikipedia.org

While specific studies detailing the regioselectivity of the halogen-metal exchange on this compound are not extensively documented in readily available literature, general principles suggest that the steric hindrance from the adjacent methyl group might influence which iodine atom is preferentially exchanged. However, without direct experimental evidence, predicting the precise outcome remains speculative. The resulting aryllithium species is a valuable intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: General Conditions for Halogen-Metal Exchange

| Substrate | Reagent | Solvent | Temperature | Product Intermediate |

| Aryl Iodide | n-Butyllithium | Diethyl ether or THF | Typically -78 °C | Aryllithium |

This table represents typical conditions for the reaction type and is not based on specific experimental data for this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic properties of the substituents on the benzene (B151609) ring of this compound govern its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The substituents already present on the ring determine the rate and regioselectivity of the reaction. The methyl group (-CH₃) is an activating group and an ortho, para-director due to its electron-donating inductive effect. chemguide.co.ukuomustansiriyah.edu.iq Conversely, halogens like iodine are weakly deactivating due to their electron-withdrawing inductive effect, but they are also ortho, para-directors because their lone pairs can donate electron density through resonance. nih.gov

In this compound, the directing effects of the three substituents must be considered collectively. The methyl group strongly activates the positions ortho and para to it (positions 3 and 5, and position 4, respectively). The iodine atoms direct incoming electrophiles to their ortho and para positions. The iodine at C1 directs to C6 (already substituted) and C2 (already substituted with the methyl group), and C4. The iodine at C3 directs to C2 (substituted), C4, and C5.

Considering the combined effects:

Position 4 (para to the methyl group): This position is activated by the methyl group and is also a para position relative to one iodine and an ortho position relative to the other.

Position 5 (meta to the methyl group): This position is ortho to one iodine atom.

Given that the methyl group is a stronger activating group than the directing effect of the deactivating halogens, electrophilic substitution is most likely to occur at the position most activated by the methyl group, which is the C4 position . Steric hindrance from the two bulky iodine atoms flanking the methyl group would likely disfavor substitution at the C3 and C5 positions.

A common example of EAS is nitration, which typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. chemguide.co.ukdocbrown.info

Table 2: Predicted Major Product of Nitration of this compound

| Reactant | Reagents | Predicted Major Product |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 1,5-Diiodo-2-methyl-4-nitrobenzene |

This prediction is based on established principles of directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. youtube.com Since this compound lacks such groups, it is generally unreactive towards SNAr via the addition-elimination mechanism under standard conditions.

However, under forcing conditions with a very strong base, such as sodium amide (NaNH₂), nucleophilic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. escholarship.orglibretexts.org In this pathway, the strong base would first deprotonate a hydrogen atom ortho to one of the iodine leaving groups. Subsequent elimination of the iodide would form a strained aryne intermediate. The nucleophile then adds to one of the carbons of the triple bond.

For this compound, there are two possible sites for deprotonation ortho to an iodine atom: C4 and C6. This could lead to the formation of two different benzyne intermediates, potentially resulting in a mixture of substitution products. libretexts.org

Radical-Mediated Functionalization Pathways

Radical reactions offer alternative pathways for the functionalization of aromatic compounds, often proceeding under milder conditions than traditional ionic reactions. nih.gov These reactions can involve the homolytic cleavage of C-H or C-I bonds to generate radical intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from aryl halides. iu.edu In a typical scenario, a photocatalyst, upon excitation with light, can engage in a single-electron transfer (SET) with this compound. This could lead to the formation of an aryl radical by cleavage of a carbon-iodine bond. This highly reactive aryl radical can then participate in various bond-forming reactions, such as C-C or C-heteroatom coupling, depending on the other reactants present in the mixture.

Another possibility is the radical-mediated functionalization of the benzylic C-H bonds of the methyl group. This type of reaction, often initiated by a radical initiator or through photoredox catalysis, involves the abstraction of a hydrogen atom from the methyl group to form a benzylic radical. nih.gov This benzylic radical is stabilized by resonance with the aromatic ring and can be trapped by various radical acceptors to introduce new functional groups at the methyl position. The presence of the bulky iodine atoms at the ortho positions might sterically influence the approach of the hydrogen-abstracting species.

While the general principles of radical chemistry are well-established, specific studies detailing the radical-mediated functionalization of this compound are not prominently featured in the surveyed literature, precluding a detailed discussion of specific reaction outcomes and yields.

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The carbon-iodine bonds in 1,3-diiodo-2-methylbenzene are relatively weak and susceptible to cleavage, making them ideal handles for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are foundational methods for the synthesis of complex organic molecules. organic-chemistry.orgacs.orgorganic-chemistry.orglibretexts.org

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is a key component in various classes of complex molecules. For instance, the sequential and selective functionalization of the two iodo groups allows for the controlled construction of unsymmetrical biaryl compounds and extended aromatic systems. The methyl group can exert a steric influence on the reactivity of the adjacent iodine atoms, potentially leading to regioselective transformations.

The synthesis of highly substituted carbazole (B46965) and triptycene (B166850) derivatives, which are important scaffolds in medicinal chemistry and materials science, often relies on dihaloaromatic precursors. doaj.orgub.eduorganic-chemistry.orgchim.itresearchgate.netresearchgate.net Although specific examples starting from this compound are not prevalent in the literature, the principles of these synthetic strategies are directly applicable. For example, a double Suzuki-Miyaura coupling reaction with appropriate boronic acids could, in principle, yield complex, sterically hindered biaryl systems. acs.orgacs.org Similarly, reaction with primary amines under copper or palladium catalysis could lead to the formation of substituted carbazole frameworks. organic-chemistry.org

The table below illustrates the potential of this compound in common cross-coupling reactions for the synthesis of more complex molecules.

| Reaction Type | Potential Coupling Partner | Potential Product Class | Key Features |

| Suzuki-Miyaura Coupling | Arylboronic acids | Substituted biaryls | Formation of C-C bonds |

| Sonogashira Coupling | Terminal alkynes | Arylalkynes | Formation of C-C triple bonds organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov |

| Buchwald-Hartwig Amination | Amines | Di- and tri-substituted anilines | Formation of C-N bonds |

| Heck Coupling | Alkenes | Substituted styrenes | Formation of C-C double bonds |

Precursor in the Synthesis of Optoelectronic and Polymeric Materials

The rigid aromatic core and the potential for extensive π-conjugation through functionalization make derivatives of this compound attractive for the development of novel optoelectronic and polymeric materials. Carbazole-based materials, for example, are known for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent charge-transporting properties. ub.edunih.govresearchgate.net The synthesis of such materials often involves the polymerization of functionalized carbazole monomers, which can be derived from dihaloaromatic precursors.

Furthermore, the incorporation of the this compound unit into polymer chains can impart specific properties. For instance, the presence of heavy iodine atoms can enhance intersystem crossing, a key process in phosphorescent materials. While specific polymers derived directly from this compound are not widely reported, the general strategies for synthesizing functional polymers from dihaloaromatic monomers are well-established and could be applied to this compound. acs.orgmdpi.com

Design and Synthesis of Catalytic Ligands and Organocatalysts

The rigid and well-defined three-dimensional structure of triptycene and its derivatives has led to their use as scaffolds for the design of specialized ligands for transition metal catalysis. researchgate.netnih.govnih.gov The synthesis of these ligands often starts from functionalized anthracenes and dihaloarenes. Although not a direct precursor to the triptycene core itself, this compound could be used to introduce substituted aromatic panels onto a pre-formed triptycene skeleton through cross-coupling reactions.

Moreover, the field of organocatalysis has seen a surge in the development of catalysts that rely on non-covalent interactions, such as halogen bonding, to activate substrates. nih.govresearchgate.net Given the presence of two iodine atoms, derivatives of this compound have the potential to act as bidentate halogen bond donors in organocatalytic transformations.

Role in Supramolecular Chemistry and Crystal Engineering

The ability of iodine atoms to act as halogen bond donors is a cornerstone of modern supramolecular chemistry and crystal engineering. nih.govnih.govyoutube.com Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons or a π-system. nih.govfurman.eduresearchgate.netnih.govbeilstein-journals.org

The two iodine atoms in this compound can act as a ditopic halogen bond donor, capable of forming simultaneous interactions with two acceptor molecules. The strength and directionality of these halogen bonds can be tuned by the electronic nature of the substituents on the aromatic ring. The methyl group, being an electron-donating group, might slightly modulate the electrophilicity of the σ-holes on the adjacent iodine atoms.

Studies on related diiodobenzene derivatives have demonstrated their ability to form well-defined supramolecular assemblies with a variety of halogen bond acceptors, including pyridines, N-oxides, and other Lewis bases. nih.gov These interactions have been utilized to construct co-crystals with specific network topologies. nih.govnih.govjonesday.comresearchgate.netresearchgate.net While specific studies on the halogen bonding of this compound are scarce, the principles established for other diiodoarenes are directly applicable.

The understanding of these non-covalent interactions is crucial for the rational design of crystalline materials with desired physical properties, a field known as crystal engineering. nih.govnih.govrsc.orgresearchgate.net By co-crystallizing this compound with other molecules, it is possible to create new solid forms with modified properties such as melting point, solubility, and stability.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of Diiodinated Aromatic Systems

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information regarding the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edumdpi.com This method is essential for determining the exact three-dimensional arrangement of atoms and molecules within a crystal. mdpi.com

While the specific crystal structure of 1,3-diiodo-2-methylbenzene is not widely reported, analysis of closely related diiodinated and halogenated aromatic systems provides significant insight into its expected solid-state structure. For instance, studies on substituted iodobenzenes and dihalotoluenes reveal that the molecular packing is heavily influenced by weak intermolecular interactions, such as halogen bonding (I···I or I···π interactions) and van der Waals forces. mdpi.comresearchgate.net

In analogous structures, the benzene (B151609) ring is typically planar, with the iodine and methyl substituents lying nearly in the same plane. The crystal packing often involves stacking of the aromatic rings. The large, polarizable iodine atoms are expected to play a crucial role in the supramolecular assembly, forming halogen bonds that direct the crystal architecture. These interactions, where an electrophilic region on one iodine atom interacts with a nucleophilic region on an adjacent molecule, are a key stabilizing force in the solid state of many iodoaromatic compounds. mdpi.com

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| 1,3,5-Triiodobenzene | Orthorhombic | Pca21 | Molecules form stacks along the a-axis, connected by C—H···I interactions. | researchgate.net |

| 1,4-Diiodobenzene | Monoclinic | P21/c | Planar molecules with significant intermolecular I···I contacts. | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. nih.govauremn.org.br For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and electronic analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and should, in principle, give rise to three separate signals. Their chemical shifts are influenced by the electronic effects of the iodine and methyl substituents. The iodine atoms are weakly deactivating via induction but can be weakly donating via resonance, while the methyl group is a weak electron-donating group. The aromatic protons are expected to appear in the range of δ 6.5-8.0 ppm. The methyl protons would appear as a singlet further upfield, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. libretexts.org Due to molecular symmetry, five distinct signals are expected for the seven carbon atoms of this compound (four for the aromatic carbons and one for the methyl carbon). The carbons directly attached to the iodine atoms (ipso-carbons) experience a strong shielding "heavy-atom effect," causing their signals to appear at unusually high field (low ppm values) for aromatic carbons, often below 100 ppm. nih.gov The other aromatic carbons will resonate in the typical range of δ 120-145 ppm. libretexts.org The methyl carbon signal will be found in the aliphatic region, typically between δ 20-30 ppm.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule. Conformational analysis, particularly concerning the rotational barrier of the methyl group, can also be investigated using variable temperature NMR studies. nih.govrsc.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹³C | C1, C3 (C-I) | ~95-105 | Shielded due to heavy-atom effect of iodine. |

| C2 (C-CH₃) | ~140-145 | Quaternary carbon, deshielded. | |

| C4, C5, C6 | ~128-140 | Aromatic C-H carbons. | |

| -CH₃ | ~20-25 | Aliphatic methyl carbon. | |

| ¹H | Aromatic | ~6.8-7.8 | Complex splitting pattern expected (doublet of doublets, triplet). |

| -CH₃ | ~2.2-2.4 | Singlet. |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint by probing the characteristic vibrations of chemical bonds. uci.edu Analysis of the vibrational spectra of this compound allows for the identification of functional groups and provides insight into molecular structure and bonding. researchgate.netcdnsciencepub.com

The spectrum can be divided into several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is observed between 3000-2850 cm⁻¹.

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring are found in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds gives rise to characteristic bands in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific pattern in the out-of-plane region is often diagnostic of the substitution pattern on the benzene ring.

C-I Stretching: The carbon-iodine stretching vibrations are found at much lower frequencies, typically in the far-infrared region (around 600-500 cm⁻¹), due to the heavy mass of the iodine atom.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, such as the symmetric breathing mode of the aromatic ring. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| CH₃ Deformation | 1465 - 1370 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 750 | IR |

| C-I Stretch | 600 - 500 | IR, Raman |

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This provides direct experimental measurement of orbital energies.

For this compound, PES can reveal how the iodine and methyl substituents perturb the electronic energy levels of the parent benzene molecule. The He(I) photoelectron spectrum would display bands corresponding to the ionization from different molecular orbitals. researchgate.net

Key insights from PES would include:

π-System Ionization: The highest occupied molecular orbitals (HOMOs) are typically the π-orbitals of the aromatic ring. The degeneracy of the π-orbitals in benzene is lifted by the substituents, leading to multiple distinct ionization bands.

Iodine Lone Pair Ionization: The non-bonding lone pair electrons on the two iodine atoms are expected to give rise to sharp, distinct bands in the spectrum. The interaction between the lone pair orbitals and the aromatic π-system can be evaluated from the position and shape of these bands.

Substituent Effects: The electron-donating methyl group will tend to decrease the ionization energies (destabilize the orbitals) relative to benzene, while the inductive electron-withdrawing effect of iodine will increase them (stabilize the orbitals). The interplay of these effects determines the final electronic structure. researchgate.net

Theoretical calculations are often used in conjunction with PES to assign the observed ionization bands to specific molecular orbitals. chemrxiv.org

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk High-resolution mass spectrometry can determine the exact molecular formula. The fragmentation pattern observed upon ionization provides valuable structural information. libretexts.org

For this compound (C₇H₆I₂), the molecular weight is 343.93 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺•): A prominent peak at m/z ≈ 344, corresponding to the intact molecule minus one electron. The stability of the aromatic ring generally leads to a clearly observable molecular ion peak. libretexts.org

Fragmentation Pattern: The C-I bond is the weakest bond in the molecule and is prone to cleavage. docbrown.info The fragmentation is expected to be dominated by the sequential loss of the two iodine atoms.

A major fragment ion peak would be observed at m/z ≈ 217, corresponding to the loss of one iodine atom ([M-I]⁺).

Another significant peak would appear at m/z ≈ 91, corresponding to the loss of the second iodine atom, forming the tropylium ion ([M-2I]⁺), which is a common and stable fragment in the mass spectra of toluene derivatives.

Isotopic Peaks: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic patterns like those for chlorine or bromine will be observed for fragments containing iodine. docbrown.info

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 344 | Molecular Ion (M⁺•) | [C₇H₆I₂]⁺• |

| 217 | Loss of an Iodine atom | [C₇H₆I]⁺ |

| 127 | Iodine ion | [I]⁺ |

| 91 | Loss of two Iodine atoms (Tropylium ion) | [C₇H₇]⁺ |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and related properties. researchgate.net For 1,3-diiodo-2-methylbenzene, DFT calculations would be instrumental in determining key electronic descriptors. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various properties at this equilibrium structure.

A primary outcome of DFT studies is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT can be used to map the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the iodine atoms, indicating their potential to act as halogen bond donors, and around the π-system of the benzene (B151609) ring. mdpi.com

DFT calculations are also invaluable for exploring potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding the feasibility and mechanism of chemical transformations involving this compound.

Hypothetical DFT Data for this compound:

| Property | Hypothetical Value/Description | Significance |

| HOMO Energy | -X.X eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -Y.Y eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Z.Z eV | Indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | D.D Debye | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential on iodine atoms and the aromatic ring; positive potential on hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack, and non-covalent interactions. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and intermolecular interactions in chemical systems. nih.govuba.ar It provides a localized picture of chemical bonds, lone pairs, and antibonding orbitals, which is more aligned with intuitive chemical concepts than the delocalized canonical molecular orbitals. nih.gov

A key application of NBO analysis is the investigation of donor-acceptor interactions, which are fundamental to understanding intermolecular forces like hydrogen and halogen bonds. uba.ar For this compound, NBO analysis would be particularly useful for characterizing the nature and strength of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com In the case of this compound, the iodine atoms can form halogen bonds with electron-donating atoms or π-systems of other molecules.

NBO analysis quantifies these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (e.g., a lone pair of a Lewis base) to an empty acceptor NBO (e.g., a σ* antibonding orbital of the C-I bond). A larger E(2) value indicates a stronger interaction. nih.gov

Hypothetical NBO Analysis of a this compound Dimer:

| Donor NBO (Molecule A) | Acceptor NBO (Molecule B) | E(2) (kcal/mol) | Interaction Type |

| LP(1) I (Iodine lone pair) | σ(C-I) | X.X | Halogen Bond |

| π(C=C) (Aromatic ring) | σ(C-I) | Y.Y | π-Halogen Bond |

Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. nih.gov QTAIM analysis can characterize all types of chemical interactions, from strong covalent bonds to weak non-covalent interactions, based on the properties of the electron density at specific points called critical points.

A bond critical point (BCP) is a point of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction. For covalent bonds, ρ is typically large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, ρ is small and ∇²ρ is positive, signifying a depletion of electron density. nih.gov

In a QTAIM study of this compound, BCPs would be located for all covalent bonds (C-C, C-H, C-I). Additionally, in a dimer or crystal structure, BCPs could identify and characterize intermolecular interactions like halogen bonds. The analysis of these BCPs would provide a quantitative measure of the strength and nature of these interactions.

Hypothetical QTAIM Parameters for Bonds in this compound:

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C-I | ~0.1 | > 0 | Polar covalent bond with some closed-shell character. |

| C-C (aromatic) | ~0.3 | < 0 | Covalent bond. |

| I···X (intermolecular) | ~0.01 | > 0 | Weak, closed-shell halogen bond. |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic processes and properties of molecules in the condensed phase, such as in a solvent.

For this compound, MD simulations could be employed to understand its behavior in different solvents. These simulations would model the interactions between the solute molecule and the surrounding solvent molecules, providing information on solvation structure, diffusion coefficients, and conformational dynamics. For example, an MD simulation could reveal the preferred orientation of solvent molecules around the iodine atoms and the methyl group, and how these interactions influence the molecule's rotational and translational motion.

The results of MD simulations can be used to calculate various macroscopic properties, such as radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from a reference particle. RDFs for this compound in a solvent would reveal the detailed structure of the solvation shell.

Prediction of Spectroscopic Parameters and Reactivity

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT and other ab initio methods can be used to calculate:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and intensities can be compared with experimental data to aid in the assignment of vibrational modes.

NMR Chemical Shifts: The magnetic shielding constants of atomic nuclei can be calculated, which are then used to predict NMR chemical shifts (e.g., ¹H and ¹³C). This is a valuable tool for structural elucidation.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, providing a theoretical prediction of the UV-Visible absorption spectrum.

Emerging Research Frontiers and Future Perspectives

Innovations in Regioselective and Stereoselective Synthesis

The precise installation of iodine atoms on an aromatic ring is a cornerstone of modern organic synthesis, enabling subsequent functionalization through a variety of cross-coupling reactions. The synthesis of 1,3-diiodo-2-methylbenzene, with its specific substitution pattern, presents a unique challenge in regioselectivity. Traditional iodination methods often yield mixtures of isomers, necessitating tedious purification steps. However, recent advancements in synthetic methodologies are providing more elegant and efficient solutions.

One of the most promising strategies for the regioselective synthesis of highly substituted arenes is Directed Ortho Metalation (DoM) . nih.govionicviper.org This powerful technique utilizes a directing metalation group (DMG) to activate specific C-H bonds adjacent to it for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce an iodine atom at the desired position. For the synthesis of this compound, a plausible DoM strategy could involve a precursor bearing a suitable DMG at the 2-position of the toluene ring. For instance, an N,N-diethylbenzamide group is a powerful DMG. orgsyn.org A hypothetical retrosynthetic analysis is shown below:

Table 1: Hypothetical Retrosynthetic Analysis using Directed Ortho Metalation

| Step | Precursor | Reagents | Product |

| Iodination 2 | 3-Iodo-2-methyl-N,N-diethylbenzamide | 1. s-BuLi, TMEDA 2. I₂ | 1,3-Diiodo-2-methyl-N,N-diethylbenzamide |

| Iodination 1 | 2-Methyl-N,N-diethylbenzamide | 1. s-BuLi, TMEDA 2. I₂ | 3-Iodo-2-methyl-N,N-diethylbenzamide |

| Amide Removal | 1,3-Diiodo-2-methyl-N,N-diethylbenzamide | Hydrolysis or Reduction | This compound |

While this specific application to this compound is yet to be extensively documented, the principles of DoM offer a clear and innovative pathway to its regioselective synthesis. nih.govionicviper.org

Stereoselective synthesis, in the context of this achiral molecule, primarily relates to the controlled formation of specific atropisomers in its derivatives or the stereoselective introduction of the 1,3-diiodo-2-methylphenyl moiety into a chiral molecule. Research in this area is still in its nascent stages, but the development of chiral ligands for transition metal-catalyzed cross-coupling reactions opens up possibilities for enantioselective transformations involving this compound.

Development of Novel Catalytic Systems

The two iodine atoms in this compound provide two reactive sites for transition metal-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. The development of novel catalytic systems that can differentiate between these two positions or that exhibit enhanced reactivity is a key area of research.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools in modern organic synthesis. researchgate.netresearchgate.netorganic-chemistry.org Recent innovations in this field have focused on the development of more active, stable, and versatile catalysts. Among these, N-Heterocyclic Carbene (NHC)-palladium complexes and Pyridine-Enhanced Precatalyst, Preparation, Stabilization, and Initiation (PEPPSI) type catalysts have shown exceptional promise. ionicviper.orgnih.gov

NHC ligands are strong σ-donors that form highly stable bonds with palladium, leading to robust catalysts with high turnover numbers. firatakademi.comajol.info These catalysts have been shown to be effective in the cross-coupling of challenging substrates, including sterically hindered aryl halides. The use of novel NHC-palladium complexes in Sonogashira coupling reactions of diiodo-arenes could enable the selective mono- or di-alkynylation of this compound with high efficiency. organic-chemistry.org

Table 2: Potential Novel Catalytic Systems for Cross-Coupling of this compound

| Catalyst Type | Ligand Features | Potential Advantages in Reactions with this compound |

| NHC-Palladium Complexes | Strong σ-donating N-heterocyclic carbenes | High thermal stability, resistance to β-hydride elimination, and high activity, allowing for efficient coupling at both iodo positions. |

| PEPPSI-type Catalysts | Pyridine-ligated NHC-palladium complexes | Easy to handle, air- and moisture-stable precatalysts that readily form the active catalytic species, potentially enabling milder reaction conditions. |

The steric and electronic properties of the methyl group in this compound can be exploited to achieve regioselective cross-coupling reactions with these advanced catalytic systems. The development of catalysts that can selectively activate the less sterically hindered iodine at the 3-position over the more hindered one at the 1-position is a particularly exciting prospect.

Integration into Materials Science and Nanotechnology

The rigid and well-defined geometry of this compound, combined with its two points of attachment, makes it an attractive building block for the construction of novel materials with interesting electronic and structural properties.

In the field of Organic Light-Emitting Diodes (OLEDs) , there is a constant search for new materials with high quantum yields and tunable emission wavelengths. researchgate.netmdpi.com Conjugated polymers, which form the emissive layer in many OLED devices, can be synthesized through the polymerization of di-halogenated monomers. The use of this compound as a monomer in palladium-catalyzed polymerization reactions, such as the Suzuki or Sonogashira polymerization, could lead to the formation of novel conjugated polymers with unique photophysical properties. The methyl group on the polymer backbone could influence the polymer's solubility, morphology, and electronic properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. rsc.orgresearchgate.netrsc.org These materials have shown great promise in applications such as gas storage, separation, and catalysis. The di-topic nature of this compound makes it a potential candidate as a functional linker in the synthesis of MOFs. While the C-I bond is generally not stable enough to be a primary linker in MOF synthesis, this compound could be first converted to a dicarboxylic acid or other suitable linking group via cross-coupling reactions, and then used to construct MOFs with tailored pore sizes and functionalities. The methyl group would project into the pores of the MOF, influencing its guest-binding properties.

Exploration of New Halogen Bonding Motifs

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. oup.comnih.gov This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of well-defined molecular assemblies. researchgate.netresearchgate.net Diiodo-compounds are excellent halogen bond donors, and this compound offers the potential to form unique halogen bonding motifs due to the meta-disposition of its two iodine atoms.

The co-crystallization of this compound with various halogen bond acceptors, such as N-heterocycles (e.g., pyrazine, pyridine), could lead to the formation of novel supramolecular architectures. nih.govmdpi.com The 120° angle between the two C-I bonds in this compound could direct the formation of zigzag or cyclic assemblies, in contrast to the linear chains often observed with 1,4-diiodobenzene. The methyl group could also play a role in the crystal packing, either through steric hindrance or by participating in weaker C-H···π interactions.

Table 3: Potential Halogen Bonding Motifs with this compound

| Halogen Bond Acceptor | Potential Supramolecular Assembly | Key Features |

| Dipyridyl compounds | Zigzag chains or discrete macrocycles | The bent geometry of the donor could lead to non-linear structures. |

| Pyrazine | 2D networks | Pyrazine can act as a bridging ligand, connecting multiple this compound units. |

| Aromatic N-oxides | Discrete complexes or extended structures | Strong N-O···I halogen bonds could be the primary driving force for assembly. |

Theoretical calculations of the σ-hole on the iodine atoms of this compound can provide valuable insights into its halogen bonding capabilities and guide the design of new co-crystals with desired properties. ajol.infonih.gov The exploration of these new halogen bonding motifs could lead to the development of novel functional materials, such as liquid crystals or materials with interesting optical properties.

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry (focused on synthetic utility)

The structural motif of this compound can be found within a number of biologically active molecules, and its synthetic utility as an intermediate is an area of growing interest. The ability to selectively functionalize the two iodine atoms allows for the divergent synthesis of a variety of complex targets.

A notable example of the importance of the substituted dihalobenzene moiety is in the synthesis of kinase inhibitors . For instance, the B-Raf inhibitor Dabrafenib (GSK2118436) , used in the treatment of melanoma, contains a disubstituted benzene (B151609) ring that is crucial for its activity. researchgate.netnih.gov While not directly synthesized from this compound, the development of efficient synthetic routes to this and related diiodo-arenes could streamline the synthesis of next-generation kinase inhibitors.

Furthermore, many marine alkaloids , a class of natural products with diverse and potent biological activities, possess complex polycyclic aromatic structures. rsc.orgnih.gov The synthesis of these intricate molecules often relies on the use of versatile building blocks that can be elaborated in a stepwise manner. This compound, after conversion to other functional groups via cross-coupling reactions, could serve as a key intermediate in the total synthesis of certain marine alkaloids, such as those of the lamellarin class, which are known for their cytotoxic and anti-HIV activities. nih.govnih.govmdpi.com

The synthetic utility of this compound in these interdisciplinary fields is directly linked to the innovations in regioselective synthesis and catalytic systems discussed in the preceding sections. As our ability to manipulate this molecule with greater precision and efficiency improves, its application in the synthesis of novel therapeutic agents and biological probes is set to expand significantly.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-diiodo-2-methylbenzene, and how can yield and purity be maximized?

- Methodological Answer : A Metal-Halogen exchange reaction is commonly employed, starting with 5-chloro-2-methylbenzene derivatives. For example, iodination of 5-chloro-2-methylbenzene via consecutive iodination/diazotization steps yields 47% of this compound . Key steps include:

- Use of dry solvents (e.g., anhydrous THF) under inert atmosphere to prevent dehalogenation.

- Monitoring reaction progress via thin-layer chromatography (TLC) with iodine visualization.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Critical Considerations : Low yields (e.g., 47%) may arise from competing side reactions; optimizing stoichiometry (e.g., 2.2 equivalents of iodine) and reaction time (12–24 hours) improves efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : -NMR (400 MHz, CDCl) shows signals at δ 7.82 (s, 2H, aromatic) and δ 2.72 (s, 3H, methyl) .

- HRMS : CI-HRMS confirms molecular ion [M] at m/z 377.8144 (calculated 377.8169 for CHClI) .

- IR Spectroscopy : Peaks at 3148 cm (C-H aromatic) and 876 cm (C-I stretching) .

- Data Table :

| Technique | Key Data | Reference |

|---|---|---|

| -NMR | δ 7.82 (s, 2H), δ 2.72 (s, 3H) | |

| HRMS | m/z 377.8144 [M] |

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The compound undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst. Key parameters:

- Base: NaCO in DMF/HO (3:1) at 80°C for 12 hours.

- Challenges: Steric hindrance from methyl groups may reduce coupling efficiency. Alternative ligands (e.g., XPhos) improve reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electron-withdrawing effects of iodine atoms stabilize frontier orbitals.

- HOMO-LUMO gap (~4.2 eV) suggests potential as an electron acceptor in organic semiconductors .

Q. How should researchers resolve contradictions in crystallographic data for iodine-substituted aromatics?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-I vs. C-Br) may arise from:

- Experimental Errors : Validate data using SHELXL refinement (R-factor < 5%) and check for twinning or disorder .

- Theoretical Models : Cross-validate with neutron diffraction or synchrotron data for heavy atoms like iodine .

Q. What strategies enable isotopic labeling (e.g., deuterium) of this compound for mechanistic studies?

- Methodological Answer :

- Deuterated Precursors : Use deuterated methyl groups (e.g., CD-substituted benzene) during synthesis.

- Isotope Effects : Monitor kinetic isotope effects (KIE) in reactions using -NMR or mass spectrometry .

Q. How is this compound used as a synthon in supramolecular chemistry?

- Methodological Answer : Its rigid aromatic core and iodine substituents facilitate:

- Host-Guest Systems : Co-crystallization with crown ethers or cyclodextrins via halogen bonding (C-I···O interactions) .

- Coordination Polymers : Reaction with AgNO forms 2D networks with luminescent properties .

Q. What advanced techniques validate the purity of this compound in high-stakes syntheses?

- Methodological Answer :

- GC-MS : Quantify trace impurities (e.g., residual Cl or Br derivatives) with electron ionization (EI) mode.

- Elemental Analysis : Confirm iodine content (±0.3% deviation) via combustion analysis .

Data Contradiction Analysis Framework

- Scenario : Conflicting -NMR shifts reported in different solvents.

- Resolution Steps :

Applications in Heterocyclic Synthesis

- Example : Synthesis of benzoxazoles via iodine-mediated cyclization.

- Procedure : React with 2-aminophenol derivatives under CuI catalysis (120°C, 24 hours).

- Yield Optimization : Additives like CsCO improve cyclization efficiency by deprotonating intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten